molecular formula C13H11NO3 B8614029 2-methoxy-4-pyridin-3-yloxybenzaldehyde

2-methoxy-4-pyridin-3-yloxybenzaldehyde

Cat. No.: B8614029
M. Wt: 229.23 g/mol
InChI Key: OUEIZFOVCADPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-pyridin-3-yloxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a pyridin-3-yloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-4-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3

InChI Key

OUEIZFOVCADPIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:

    Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.

    Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.

    Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-methoxy-4-pyridin-3-yloxybenzaldehyde and selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 2-OCH₃, 4-O-(pyridin-3-yl) C₁₃H₁₁NO₄ 245.23 Hypothesized anticancer activity
2-Hydroxy-4-Methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ 152.15 Flavoring agent, photosensitizer
3-Methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde 3-OCH₃, 4-O-(pyridine derivative) C₁₈H₁₇F₃NO₅ 396.33 Anticancer candidate (in vitro studies)
Key Observations:
  • Lipophilicity : The pyridine ring and methoxy group may enhance lipophilicity relative to 2-hydroxy-4-methoxybenzaldehyde, improving membrane permeability in biological systems.
  • Synthetic Complexity : The trifluoroethoxy-substituted analog from requires multistep synthesis involving nucleophilic substitution and purification under anhydrous conditions , suggesting that the target compound’s synthesis may similarly demand specialized protocols.

Physicochemical Properties

  • Solubility : The hydroxyl group in 2-hydroxy-4-methoxybenzaldehyde improves aqueous solubility (~1.2 g/L at 25°C) compared to methoxy- and pyridinyloxy-substituted derivatives, which are likely more soluble in organic solvents.
  • Stability : Aldehydes with electron-withdrawing groups (e.g., pyridinyloxy) are prone to oxidation, necessitating storage under inert atmospheres, whereas hydroxyl-substituted analogs may form stable hydrogen-bonded networks .

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